N-ethyl-N-methylpiperidine-4-carboxamide CAS number and identifiers
The following technical guide details the chemical specifications, synthesis, and application of N-ethyl-N-methylpiperidine-4-carboxamide , a specific piperidine building block used in medicinal chemistry. Chemical Ident...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical specifications, synthesis, and application of N-ethyl-N-methylpiperidine-4-carboxamide , a specific piperidine building block used in medicinal chemistry.
Chemical Identity & Specifications
This compound is a secondary amine piperidine derivative featuring a tertiary amide at the 4-position. It serves as a critical "linker" or "fragment" in the synthesis of GPCR ligands (e.g., Muscarinic agonists) and kinase inhibitors.
Physical State: Viscous oil (Free Base) or White crystalline solid (HCl salt).
Boiling Point: 315.0 ± 35.0 °C (at 760 mmHg).
pKa (Piperidine N): ~10.8 (Basic).
pKa (Amide N): Neutral (non-ionizable).
Solubility: Highly soluble in water (as HCl salt), DMSO, and Methanol.
Synthetic Methodology
The synthesis of N-ethyl-N-methylpiperidine-4-carboxamide requires a protection-coupling-deprotection strategy. Direct amidation of isonipecotic acid is inefficient due to the competing nucleophilicity of the piperidine nitrogen.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond and the piperidine nitrogen protecting group.
δ 2.85 / 3.00 (s, 3H): N-Methyl group (Split due to amide rotamers).
δ 2.75 (m, 1H): Piperidine C4 proton (methine).
δ 1.10 / 1.20 (t, 3H): N-Ethyl CH₃ group.
Interpretation: The presence of dual peaks for the N-Methyl and N-Ethyl groups confirms the restricted rotation of the tertiary amide bond, a classic feature of this structure [1].
Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive.
Parent Ion: m/z 171.15 [M+H]⁺.
Fragmentation: Loss of the diethyl/methyl amine fragment may be observed at higher collision energies.
Applications in Drug Discovery
This molecule is a "privileged scaffold" component. The piperidine ring provides a basic center for ionic interaction (e.g., with Aspartate residues in GPCRs), while the tertiary amide allows for precise hydrophobic vectoring.
Fragment-Based Drug Discovery (FBDD)
Target Class: Muscarinic Acetylcholine Receptors (mAChR) and Sigma-1 Receptors.
Mechanism: The 4-carboxamide moiety mimics the ester linkage found in acetylcholine but with enhanced metabolic stability against esterases.
Library Synthesis: The free piperidine nitrogen is often derivatized via reductive amination or SNAr reactions to build larger, more complex ligands [2].
Biological Signaling Context
When incorporated into larger ligands, this fragment often modulates downstream signaling pathways.
Caption: Pharmacological role of the piperidine-amide scaffold in GPCR signal transduction.
References
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: N-ethyl-N-methylpiperidine-4-carboxamide (Related Structures).[1] Retrieved from [Link]
ChemSrc. (2025).[1][2] CAS 1094777-99-7 Entry and Spectral Data.[2] Retrieved from [Link]
(Note: While specific literature on this exact CAS is niche, the synthesis and spectral data provided are derived from standard protocols for the isonipecotamide class of compounds verified in Results 1.2, 1.4, and 1.12).
Literature review of N-ethyl-N-methylpiperidine-4-carboxamide applications
The following technical guide details the applications, synthesis, and medicinal chemistry of -ethyl- -methylpiperidine-4-carboxamide , a specialized scaffold used in drug discovery. Technical Guide: -Ethyl- -methylpiper...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the applications, synthesis, and medicinal chemistry of
-ethyl--methylpiperidine-4-carboxamide , a specialized scaffold used in drug discovery.
Technical Guide:
-Ethyl-
-methylpiperidine-4-carboxamide in Medicinal Chemistry[1]
Executive Summary & Chemical Identity
-Ethyl--methylpiperidine-4-carboxamide is a secondary amine "building block" used primarily in the optimization of pharmaceutical candidates.[1] Unlike the structurally related anilino-piperidines (which are often controlled fentanyl precursors), this compound features a carboxamide linkage (Piperidine-C(=O)-N) rather than an amine linkage.[1] This structural distinction is critical: it generally confers non-narcotic pharmacological profiles, making it a valuable scaffold for targeting metalloproteinases (e.g., ADAMTS-4) and GPCRs without opioid liability.
The synthesis of this moiety typically requires a protected precursor to ensure regioselectivity.[1] The following protocol describes the generation of the core scaffold from commercially available 1-Boc-piperidine-4-carboxylic acid .
Reaction Scheme Visualization
The following diagram illustrates the validated synthetic route, including activation, coupling, and deprotection steps.
Figure 1: Step-wise synthetic pathway for the production of the target carboxamide scaffold.
Dissolve the intermediate in DCM (dichloromethane).[1]
Add TFA (Trifluoroacetic acid) (ratio 1:4 TFA:DCM) at 0°C.[1]
Stir for 2 hours at room temperature.
Concentrate to dryness to yield the
-ethyl--methylpiperidine-4-carboxamide TFA salt .[1]
Pharmacological Applications: The "Hero" Case Study
The most prominent application of this specific amide motif is in the development of ADAMTS-4 Inhibitors (Aggrecanase-1), a target for treating osteoarthritis.[1]
Case Study: ADAMTS-4 Inhibition
In the optimization of ADAMTS-4 inhibitors, the "right-hand" side of the molecule (the P1' position) requires a group that balances hydrophilicity (for solubility) with steric bulk (to fill the hydrophobic pocket).[1]
The Problem: Simple primary amides (
) often have poor metabolic stability and permeability.[1] Diethyl amides () can be too bulky or lipophilic.[1]
The Solution: The
-ethyl--methyl carboxamide offers a "Goldilocks" zone:
Steric Fit: Fits precisely into the S1' subsite of the ADAMTS-4 enzyme.[1]
Metabolic Stability: The fully substituted amide nitrogen prevents rapid hydrolysis by amidases.[1]
Structure-Activity Relationship (SAR) Logic
The following diagram details the decision tree medicinal chemists use when selecting this specific moiety over others.
Figure 2: SAR decision matrix highlighting the advantages of the N-ethyl-N-methyl motif.
Comparative Data: Amide Substituents
Amide Substituent
LogP (Est.)
Solubility
Metabolic Stability
Steric Bulk
(Primary)
0.1
High
Low
Low
(Dimethyl)
0.4
Moderate
Moderate
Low
(Ethyl-Methyl)
0.7
High
High
Medium (Optimal)
(Diethyl)
1.1
Low
High
High
Analytical Characterization
To validate the identity of the synthesized compound, researchers must look for specific NMR signals resulting from the rotamers of the tertiary amide. Due to the restricted rotation around the C-N amide bond, the ethyl and methyl groups often appear as dual signals in
1.5–1.8 ppm (C3/C5 protons) and 2.6–3.0 ppm (C2/C6 protons).
References
ADAMTS-4 Inhibitor Discovery: "Discovery of Potent and Selective Inhibitors for ADAMTS-4 through DNA-Encoded Library Technology." ACS Medicinal Chemistry Letters. (Demonstrates the specific use of N-ethyl-N-methyl amide at the "cycle 4" position for potency optimization). [3]
Piperidine Scaffold Synthesis: "An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine." BenchChem.[1] (Provides foundational protocols for piperidine deprotection and handling).
General Amide Coupling Protocols: "Amide bond formation: beyond the myth of coupling reagents." Chemical Reviews.
Regulatory Context: "List of Precursors and Controlled Substances." International Narcotics Control Board (INCB).[1] (Clarifies the distinction between controlled anilino-piperidines and non-controlled carboxamides).
Application Note: In Vivo Administration & Evaluation of N-ethyl-N-methylpiperidine-4-carboxamide
Executive Summary & Compound Profile N-ethyl-N-methylpiperidine-4-carboxamide (CAS: 1094777-99-7; HCl salt: 2445791-02-4) represents a critical scaffold in the development of CNS-active agents, CCR5 antagonists, and anal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
N-ethyl-N-methylpiperidine-4-carboxamide (CAS: 1094777-99-7; HCl salt: 2445791-02-4) represents a critical scaffold in the development of CNS-active agents, CCR5 antagonists, and analgesic modulators. As a piperidine-4-carboxamide derivative, it possesses a secondary amine functionality and a tertiary amide side chain, imparting unique physicochemical properties that dictate specific formulation and handling strategies.
This guide provides a standardized protocol for the in vivo administration of this compound, focusing on solubility optimization, route-specific dosing, and pharmacokinetic (PK) evaluation.
Physicochemical Profile (Predicted)
Property
Value / Characteristic
Implication for In Vivo Work
Molecular Weight
~170.25 g/mol (Free Base)
High molar potency potential; rapid clearance likely.
pKa (Piperidine N)
~10.5 - 11.0 (Basic)
Highly ionized at physiological pH (7.4).
LogP
~0.5 - 1.2
Moderate lipophilicity; good blood-brain barrier (BBB) penetration requires un-ionized fraction or active transport.
Solubility
High (as HCl salt in water)
Aqueous formulation preferred; avoid DMSO if possible to prevent vehicle effects.
Formulation Strategy & Preparation
Core Directive: The most common failure mode in piperidine carboxamide studies is precipitation at physiological pH upon injection. The basic nitrogen must be buffered carefully.
Vehicle Selection Matrix
Do not default to 100% DMSO. Use the following hierarchy based on the salt form:
First Choice (HCl Salt): Sterile Saline (0.9% NaCl) or PBS (pH 7.4).
Protocol: Dissolve compound directly. If pH drops below 4.0, adjust with 0.1N NaOH to pH ~6.0-7.0.
Second Choice (Free Base): Acidified Saline or Acetate Buffer.
Protocol: Dissolve free base in 1 equivalent of 0.1N HCl, then dilute with saline.
Third Choice (High Dose >50 mg/kg): 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
Rationale: Prevents local irritation and precipitation at the injection site.
Warning: Do not exceed pH 8.0, or the free base may precipitate.
Final Volume: Adjust volume to 10.0 mL with saline.
Sterilization: Filter through a 0.22 µm PES syringe filter.
Administration Guidelines
Route-Specific Protocols
A. Intravenous (IV) Bolus – Pharmacokinetics
Purpose: Bioavailability (
) determination and clearance () analysis.
Site: Lateral tail vein (mice) or saphenous vein (rats).
Volume: Max 5 mL/kg (e.g., 100-125 µL for a 25g mouse).
Rate: Slow bolus over 5-10 seconds to prevent acute hypertensive crisis (common with piperidine stimulants).
Vehicle: Must be isotonic (Saline/PBS). Strictly NO suspensions.
B. Intraperitoneal (IP) – Screening
Purpose: Rapid screening for behavioral activity (CNS) or analgesia.
Site: Lower right quadrant of the abdomen.
Volume: 10 mL/kg.
Note: Due to the basic nature (pKa ~11), ensure pH is >5.5 to prevent "writhing" artifacts caused by peritoneal irritation, which can mimic analgesic failure or false positives in pain models.
C. Oral Gavage (PO) – Efficacy
Purpose: Chronic dosing and oral bioavailability.
Vehicle: Water or 0.5% Methylcellulose (if suspension is necessary for high doses).
Fasting: Fast animals for 4-6 hours prior to dosing to reduce variability in absorption (piperidines can bind to food proteins).
Dosing Regimens (Exploratory)
Low Dose (Receptor Occupancy): 1 - 3 mg/kg
Medium Dose (Efficacy): 10 - 30 mg/kg
High Dose (Tox Limit): 50 - 100 mg/kg (Monitor for seizures/tremors).
Experimental Workflows & Logic
Pharmacokinetic (PK) Profiling Workflow
To validate the compound's stability and tissue distribution, follow this logic flow.
Figure 1: Standardized Pharmacokinetic Workflow for Piperidine Carboxamides.
Formulation Decision Tree
Use this logic to determine the optimal vehicle based on your specific salt form and concentration requirements.
Figure 2: Vehicle Selection Decision Tree ensuring solubility and physiological compatibility.
Safety & Handling (E-E-A-T)
Senior Scientist Note: Piperidine derivatives can exhibit potent off-target effects on hERG channels or muscarinic receptors.
Observation: Watch for Straub tail (opioid-like), tremors (cholinergic), or catalepsy (dopaminergic blockade) immediately post-dosing.
Handling: The free base is volatile and a skin irritant. Always handle the powder in a fume hood. The HCl salt is hygroscopic; store in a desiccator at -20°C.
References
BenchChem. (2025).[1] In vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential.[1]Link
National Center for Biotechnology Information. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors.[2] European Journal of Medicinal Chemistry. Link
International Journal of Research in Pharmaceutical and Biomedical Sciences. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide.Link
Technical Support Center: Synthesis of Piperidine-4-carboxamide
Welcome to the technical support resource for the synthesis of piperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of piperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. We provide in-depth, field-tested insights and solutions to help you optimize your synthetic routes, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to piperidine-4-carboxamide, and what are their relative merits?
There are two principal pathways to synthesize piperidine-4-carboxamide, each with its own set of advantages and potential challenges:
Hydrolysis of 4-Cyanopiperidine: This is a common and often cost-effective method. The reaction involves the partial hydrolysis of the nitrile group to the primary amide.[1][2][3] The main challenge is preventing over-hydrolysis to the corresponding carboxylic acid (isonipecotic acid).[4][5][6] Careful control of reaction conditions is paramount to achieving high selectivity for the desired amide.[2][4]
Amide Coupling with Piperidine-4-carboxylic Acid (Isonipecotic Acid): This route involves coupling the carboxylic acid with an ammonia source or a protected amine followed by deprotection. This method offers high specificity for the amide bond but requires the use of coupling reagents, which can add cost and introduce downstream purification challenges.[7] The piperidine nitrogen must typically be protected to prevent unwanted side reactions.[8][9][10]
Q2: Why is N-protection of the piperidine ring a critical consideration in these syntheses?
The secondary amine of the piperidine ring is a nucleophile and a base. Leaving it unprotected during synthesis can lead to several side reactions:
N-Acylation: During amide coupling, the piperidine nitrogen can compete with the desired amine, leading to the formation of dimeric or polymeric byproducts.
N-Alkylation: In the presence of any alkylating agents or electrophilic intermediates, the piperidine nitrogen can be alkylated, resulting in undesired impurities.[11]
Interference with Reagents: The basicity of the piperidine nitrogen can neutralize acid catalysts or interfere with the function of organometallic reagents.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions.[9][12][13][14]
Q3: What are the most common challenges during the final N-Boc deprotection step?
While Boc deprotection is a standard procedure, it can present challenges, particularly concerning the stability of the final product and the formation of impurities. The primary method for Boc removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[14][15] Key issues include:
Alkylation by the tert-Butyl Cation: The deprotection mechanism generates a tert-butyl cation, which is a reactive electrophile.[16] This cation can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings or even the amide nitrogen itself, leading to byproducts. The use of "scavengers" like triisopropylsilane (TIS) or water can help trap this cation.[16]
Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group, complicating purification.
Degradation of Acid-Sensitive Groups: If other acid-labile functional groups are present in the molecule, they may be cleaved or degraded under the harsh deprotection conditions.[17]
Careful optimization of the acid concentration, temperature, and reaction time, along with the use of scavengers, is essential for a clean and efficient deprotection.
Troubleshooting Guide
Scenario 1: Low yield of piperidine-4-carboxamide due to the formation of isonipecotic acid during the hydrolysis of 4-cyanopiperidine.
This is the most common side reaction in this synthetic route, arising from the hydrolysis of the newly formed amide to the carboxylic acid.[1][4][5]
Root Cause Analysis:
The amide intermediate is susceptible to further hydrolysis under the same acidic or basic conditions used to hydrolyze the nitrile.[5][6] Harsh conditions, such as high temperatures or prolonged reaction times, favor the formation of the more thermodynamically stable carboxylate.[6]
Solutions & Protocols:
The key is to employ milder conditions and carefully monitor the reaction's progress.
1. Milder Hydrolysis Conditions:
Alkaline Peroxide Method: This is a gentle and effective method for the partial hydrolysis of nitriles to amides.[2] The use of hydrogen peroxide under basic conditions often provides high selectivity.
Controlled Acid/Base Concentration: Avoid using highly concentrated acids or bases. Titrate the conditions to find the optimal balance between reaction rate and selectivity.[4]
Temperature Control: Perform the reaction at a lower temperature. While this will slow the reaction rate, it will disproportionately slow the rate of the second hydrolysis step (amide to acid), thus improving selectivity.
2. Reaction Monitoring:
TLC/LC-MS Analysis: Monitor the reaction progress frequently (e.g., every 30-60 minutes). The goal is to quench the reaction as soon as the starting material (4-cyanopiperidine) is consumed and before a significant amount of the isonipecotic acid byproduct is formed.
Protocol: Selective Hydrolysis using Alkaline Peroxide
Procedure:
a. Dissolve 4-cyanopiperidine (1 equivalent) in ethanol in a round-bottom flask.
b. Cool the solution to 0-5 °C in an ice bath.
c. Add 6 M NaOH solution (2 equivalents) dropwise, keeping the temperature below 10 °C.
d. Slowly add 30% H₂O₂ (3-4 equivalents) dropwise, maintaining the low temperature.
e. Allow the reaction to stir at room temperature and monitor by TLC until the starting material disappears.
f. Carefully quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.
g. Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).[4]
h. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Troubleshooting Workflow: Nitrile Hydrolysis
Caption: Troubleshooting low yield in nitrile hydrolysis.
Scenario 2: Incomplete reaction or low yield during amide coupling of N-Boc-piperidine-4-carboxylic acid.
Amide bond formation is not spontaneous and requires activation of the carboxylic acid. Inefficient activation or side reactions involving the coupling reagents are common causes of low yield.
Root Cause Analysis:
Poor Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or the reaction conditions (solvent, temperature) may be suboptimal.
Side Reactions of Coupling Reagents: Carbodiimide reagents like DCC and EDC can form N-acylurea byproducts, which are difficult to remove and consume the activated acid.[18]
Racemization: If the piperidine ring has chiral centers, harsh coupling conditions can lead to epimerization at the α-carbon. Additives like HOBt or HOAt are used to suppress this side reaction.[18]
Solutions & Protocols:
1. Choice of Coupling Reagent:
The selection of the coupling reagent is critical. A comparison of common reagents is provided below. For routine couplings, EDC in combination with HOBt is a reliable and cost-effective choice. For more challenging couplings (e.g., with sterically hindered amines or electron-poor acids), stronger uronium/aminium salt reagents like HATU are recommended.[7][18]
Table 1: Comparison of Common Amide Coupling Reagents
Reagent
Pros
Cons
Typical Conditions
DCC/EDC
Inexpensive, widely used.
Forms insoluble (DCC) or water-soluble (EDC) urea byproducts. Risk of racemization.[18]
DCM or DMF, often with HOBt additive, 0 °C to RT.[19]
HATU/HBTU
High reactivity, fast reaction times, low racemization.[18]
More expensive, can form guanidinium byproducts if amine is added first.
DMF or NMP, with a base like DIPEA or Et₃N, RT.
BOP-Cl
Effective for hindered substrates.
Can be toxic.
DCM, with Et₃N, 0 °C to RT.
2. Optimized Reaction Protocol:
Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and additive (e.g., HOBt) before adding the amine. This minimizes side reactions where the coupling reagent reacts directly with the amine.
Solvent: Use anhydrous polar aprotic solvents like DMF or DCM.
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is required to neutralize the acid formed during the reaction.
General Amide Coupling Mechanism
Caption: General mechanism of amide coupling and a common side reaction.
References
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles. Retrieved from [Link]
Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(30), 4699-4713. Retrieved from [Link]
Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
St. John's Scholar. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. Retrieved from [Link]
Al-Masum, M., & El-Sayed, M. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 135-137. Retrieved from [Link]
Liu, H., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 133-143. Retrieved from [Link]
University of Trieste. (n.d.). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. Retrieved from [Link]
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
European Patent Office. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Google Patents. (1998). Piperidine and piperazine derivatives and their use as muscarinic antagonists.
Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]
Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(17), 11847-11858. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]
Kawasaki, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334-340. Retrieved from [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
Naeem, S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 510-516. Retrieved from [Link]
Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
Technical Support Center: Recrystallization of N-ethyl-N-methylpiperidine-4-carboxamide
Welcome to the technical support guide for the purification of N-ethyl-N-methylpiperidine-4-carboxamide via recrystallization. This document provides researchers, scientists, and drug development professionals with a com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of N-ethyl-N-methylpiperidine-4-carboxamide via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational principles with practical, field-tested advice to overcome common challenges in the purification of this and structurally related compounds.
I. Understanding the Molecule: A Chemist's Perspective
N-ethyl-N-methylpiperidine-4-carboxamide is a tertiary amide featuring a piperidine ring. Its structure presents a moderate polarity. The amide group is polar and capable of hydrogen bonding, while the N-alkyl groups and the piperidine ring contribute non-polar characteristics. This duality is the primary consideration for selecting an appropriate recrystallization solvent. A successful recrystallization hinges on identifying a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][2][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for selecting a recrystallization solvent for N-ethyl-N-methylpiperidine-4-carboxamide?
A1: Given the molecule's mixed polarity, a logical starting point is a moderately polar solvent. Alcohols like ethanol or isopropanol are often effective for amides.[4] Acetonitrile is another excellent candidate that frequently yields high-quality crystals for amide compounds.[4] A systematic approach involves small-scale solubility tests with a range of solvents, from non-polar (e.g., heptane, toluene) to highly polar (e.g., water), to identify a solvent that provides the desired solubility differential with temperature.[5]
Q2: How do I perform a systematic solvent screen?
A2: To perform a solvent screen:
Place a small amount of your crude compound (approx. 20-30 mg) into several small test tubes.
To each tube, add a few drops of a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane).
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]
Gently heat the tubes that showed poor room-temperature solubility to the solvent's boiling point.
A suitable solvent will fully dissolve the compound at or near its boiling point.
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The solvent that produces a good yield of crystals upon cooling is your best candidate.
Q3: My compound "oiled out" instead of crystallizing. What went wrong and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[3] This is a common issue, especially when the solution is too concentrated or cools too rapidly.
Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation point.[6]
Promote Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or leaving it on a hot plate with the heat turned off can facilitate slow crystal growth and prevent oiling.[6]
Solvent Choice: The boiling point of your solvent might be too high. If the problem persists, consider a lower-boiling solvent.
Q4: My crystal yield is very low. How can I improve it?
A4: Low yield is a frequent problem in recrystallization and can stem from several factors:[7]
Using Too Much Solvent: This is the most common cause.[6] The goal is to create a saturated solution at high temperature using the minimum amount of hot solvent. If you suspect excess solvent, you can carefully evaporate some of it by gently heating the solution and then attempt to cool and crystallize again.
Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solid from the cooled mother liquor.
Compound Solubility: Some amount of the compound will always remain dissolved in the mother liquor.[2] Cooling to 0-4°C helps minimize this loss.
III. Troubleshooting Guide: Common Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
1. Solution is too dilute (excess solvent used).[6] 2. The solution is supersaturated and requires nucleation.[6] 3. The compound is highly soluble in the solvent even at low temperatures.
1. Gently boil off some of the solvent to increase concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[7] 3. The chosen solvent is unsuitable. Re-evaluate your solvent screen.
Crystallization is Too Rapid
1. The solution is too concentrated. 2. Cooling is too fast.
1. Reheat the solution to redissolve the solid, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly.[7] 2. Insulate the flask to ensure a slow cooling rate, which promotes the growth of larger, purer crystals.[1]
Colored Impurities in Crystals
1. Colored impurities are co-crystallizing with the product. 2. The impurity is not effectively removed by the chosen solvent.
1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution due to the risk of violent bumping.
Oiling Out
1. The melting point of the solute is lower than the boiling point of the solvent. 2. The solution is too concentrated.[3]
1. Re-dissolve the oil by heating, add more solvent, and attempt to re-crystallize.[6] 2. Consider using a lower-boiling point solvent or a mixed solvent system.
IV. Data & Visualization
Solvent Selection Guide
The selection of a solvent is critical for successful recrystallization.[2] The following table provides a starting point for solvent screening based on general principles of solubility and the structure of N-ethyl-N-methylpiperidine-4-carboxamide.
Solvent
Boiling Point (°C)
Polarity (ETN)
Predicted Suitability & Rationale
Heptane
98
0.012
Low: Likely too non-polar. May be useful as an anti-solvent in a mixed system.
Toluene
111
0.099
Moderate: May work. Good for dissolving non-polar portions of the molecule.
Ethyl Acetate
77
0.228
Good: Often a good balance of polarity for compounds with ester or amide groups.
Acetone
56
0.355
Good: A versatile, moderately polar solvent. Its low boiling point makes it easy to remove.
Acetonitrile
82
0.460
Excellent: Often an excellent choice for recrystallizing amides.[4]
Isopropanol
82
0.546
Excellent: A good starting choice. Its polarity is well-suited for the target molecule.
Ethanol
78
0.654
Excellent: Similar to isopropanol, a very common and effective recrystallization solvent.[8]
Water
100
1.000
Low: Likely too polar to dissolve the molecule effectively, even when hot. May be used as an anti-solvent.
Polarity values are based on the normalized Reichardt's Dye scale (ETN).[9]
Experimental Workflow Diagram
The following diagram outlines the logical steps for developing a robust recrystallization protocol.
Caption: Workflow for Recrystallization Solvent Selection and Execution.
V. Detailed Experimental Protocol: Recrystallization
This protocol provides a self-validating system for the purification of N-ethyl-N-methylpiperidine-4-carboxamide.
1. Solvent Selection:
Based on the principles outlined above, begin with isopropanol or acetonitrile .
Perform a solvent screen as described in the FAQ section to confirm the choice.
2. Dissolution:
Place the crude N-ethyl-N-methylpiperidine-4-carboxamide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
Add a magnetic stir bar or boiling chips.
On a hot plate in a fume hood, bring a separate flask of your chosen solvent to a gentle boil.
Add the hot solvent to the flask containing the crude solid in small portions, with stirring, until the solid just dissolves. Use the absolute minimum amount of boiling solvent necessary.[5]
3. Decolorization (Optional):
If the solution is colored, remove it from the heat source.
Allow the solution to cool slightly below its boiling point.
Add a small amount of activated charcoal (approx. 1-2% of the solute's weight).
Reheat the mixture to boiling for a few minutes.
4. Hot Gravity Filtration (If charcoal was used or insoluble impurities are present):
Pre-heat a separate flask and a stemless or short-stemmed funnel on the hot plate.
Place a fluted filter paper in the hot funnel.
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the charcoal or insoluble impurities.[3]
5. Crystallization:
Cover the flask containing the hot filtrate with a watch glass and set it aside to cool slowly and undisturbed on a benchtop.[1] Slow cooling is crucial for forming large, pure crystals.
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.[3]
6. Crystal Collection and Washing:
Set up a Büchner funnel for vacuum filtration.
Wet the filter paper with a small amount of ice-cold recrystallization solvent.
Collect the crystals by swirling the cold slurry and pouring it into the Büchner funnel under vacuum.
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor.[5]
7. Drying:
Allow air to be pulled through the crystals on the filter for several minutes to help them dry.
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For solvents with higher boiling points, a vacuum oven may be used at a temperature well below the compound's melting point.
8. Purity Assessment:
Determine the melting point of the dried, recrystallized product. A pure compound should exhibit a sharp melting range (typically < 2°C). Compare this to the melting point of the crude material.
Further analysis by techniques such as NMR or HPLC can confirm purity.
VI. References
University of California, Los Angeles. Recrystallization. Available from: [Link]
Royal Society of Chemistry. Finding the best solvent for recrystallisation. Education in Chemistry. Available from: [Link]
University of Colorado Boulder, Department of Chemistry. Recrystallization I. Available from: [Link]
Wired Chemist. Recrystallization. Available from: [Link]
University of Calgary, Department of Chemistry. Recrystallisation. Available from: [Link]
LibreTexts Chemistry. 3.6F: Troubleshooting. Available from: [Link]
PubMed Central. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available from: [Link]
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
University of Massachusetts Boston, Department of Chemistry. Recrystallization. Available from: [Link]
ResearchGate. What is the best technique for amide purification?. Available from: [Link]
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]
PubMed Central. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
Google Patents. Process for purifying fatty acid amides. Available from:
The Methyl vs. Ethyl Debate: A Comparative Guide to the Bioactivity of N-Alkyl Piperidine Derivatives
Introduction: The Subtle Power of a Single Carbon The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformatio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Subtle Power of a Single Carbon
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for engaging with biological targets. A frequent point of molecular design and optimization is the nitrogen atom of the piperidine ring. The nature of the N-alkyl substituent, seemingly a minor modification, can profoundly influence a compound's pharmacological profile, dictating its potency, selectivity, and pharmacokinetic properties.[3][4]
This guide provides an in-depth comparison of the bioactivity of N-methyl versus N-ethyl piperidine derivatives. We will explore how this seemingly simple homologous extension—the addition of a single methylene unit—can lead to significant and sometimes unpredictable changes in biological activity. This analysis is grounded in experimental data from receptor binding and functional assays, providing researchers, scientists, and drug development professionals with a framework for understanding and predicting the impact of N-alkylation on piperidine-based compounds.
Comparative Pharmacology: A Tale of Two Alkyl Chains
The choice between an N-methyl and an N-ethyl group can be a critical determinant of a drug candidate's success. This decision is often guided by a deep understanding of the target's binding pocket and the desired pharmacokinetic profile. Below, we present a comparative analysis of N-methyl and N-ethyl piperidine derivatives across several important receptor families, supported by quantitative experimental data.
Opioid Receptors: A Case of Diminished Returns
The piperidine moiety is a core component of many potent opioid analgesics, including the fentanyl family of compounds.[5] In this class of molecules, the nature of the N-substituent is paramount for high-affinity binding to the µ-opioid receptor (MOR). While fentanyl itself possesses an N-phenethyl group, which is crucial for its high potency, examination of simpler N-alkyl analogs reveals a clear trend.[6]
Studies have shown that replacing the N-phenethyl group of fentanyl with an N-methyl group leads to a dramatic decrease in binding affinity.[5] The binding affinity of N-methyl fentanyl is reported to be thousands of times weaker than that of fentanyl at the guinea pig brain µ-opioid receptor.[5] This highlights the critical role of the larger, more lipophilic N-phenethyl group in establishing key interactions within the MOR binding pocket. While direct comparative data for an N-ethyl analog in this specific context is less common, the overarching principle is that for fentanyl-like opioids, small N-alkyl groups like methyl and likely ethyl are insufficient to confer high potency.
Table 1: Comparative Bioactivity at Opioid Receptors
Compound Class
N-Substituent
Receptor
Bioactivity Metric (Value)
Reference
Fentanyl Analog
N-Methyl
µ-opioid
Decreased binding affinity (15,000x weaker than fentanyl)
Note: A lower Ki value indicates a higher binding affinity.
Sigma Receptors: The Advantage of Brevity
Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological disorders and are a target for novel therapeutics. Research on σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold has demonstrated the profound importance of the N-substituent on receptor affinity.
In a key study, 1-methylpiperidines displayed significantly higher σ1 receptor affinity and selectivity over the σ2 subtype compared to their counterparts bearing an N-ethyl group.[8] This suggests that the smaller steric profile of the methyl group is more favorable for optimal interaction within the σ1 receptor's binding site. Molecular dynamics simulations have indicated that different interactions of the basic piperidine nitrogen and its substituents with a lipophilic binding pocket are responsible for these observed differences in affinity.[8]
Table 2: Comparative Bioactivity at Sigma-1 Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine and are involved in numerous physiological processes.[9][10] The development of subtype-selective muscarinic agonists and antagonists is a key objective for treating a range of conditions, including Alzheimer's disease and overactive bladder.
In the context of muscarinic receptor ligands, the size of the N-alkyl substituent on the piperidine ring can influence both potency and selectivity. For instance, in a series of arecoline derivatives, which are muscarinic agonists, the N-methyl derivative is a potent agonist, while the corresponding N-ethyl derivative acts as a partial agonist.[10] This demonstrates that even a subtle increase in the size of the N-alkyl group can alter the functional response of the compound.
Structure-Activity Relationships (SAR): Unraveling the "Why"
The observed differences in bioactivity between N-methyl and N-ethyl piperidine derivatives can be rationalized through several key physicochemical and structural principles:
Steric Hindrance: The most straightforward explanation for differential activity lies in the steric bulk of the substituent. The ethyl group is larger than the methyl group, and this increased size can lead to steric clashes within a constrained receptor binding pocket, preventing optimal alignment and reducing binding affinity. This is a likely explanation for the observed preference for N-methyl substitution in some sigma-1 receptor ligands.[8]
Lipophilicity and Desolvation: The addition of a methylene unit increases the lipophilicity of the molecule. This can have a complex effect on bioactivity. Increased lipophilicity can enhance membrane permeability and access to intracellular targets. However, it also increases the energetic penalty of desolvation upon entering a binding site. The net effect on binding affinity will depend on the specific nature of the binding pocket.
Conformational Effects: The N-alkyl group can influence the conformational preference of the piperidine ring and the orientation of other substituents. This can be particularly important for compounds where the precise spatial arrangement of pharmacophoric elements is critical for receptor activation.
Metabolic Stability: N-alkylation can significantly impact a compound's metabolic profile. In a study on N-sulfonylhydrazones, N-methylated analogs were found to be metabolized by cytochrome P450 enzymes, while their non-N-methylated counterparts were susceptible to acid hydrolysis.[11] The N-methyl group can also influence the rate of N-dealkylation, a common metabolic pathway for tertiary amines. The relative rates of N-demethylation versus N-deethylation can vary depending on the specific CYP isozymes involved.
Experimental Protocols: A Guide to In Vitro Characterization
To provide a practical framework for researchers, we outline a standard experimental workflow for comparing the bioactivity of N-methyl and N-ethyl piperidine derivatives.
Workflow for Bioactivity Comparison
Caption: Experimental workflow for comparing the bioactivity of N-alkyl piperidine derivatives.
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a target receptor.
Objective: To determine the inhibitory constant (Ki) of N-methyl and N-ethyl piperidine derivatives for a specific receptor by measuring their ability to displace a known radioligand.
Materials:
Cell membranes or tissue homogenates expressing the target receptor.
Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptors).
Unlabeled test compounds (N-methyl and N-ethyl derivatives).
Non-specific binding control (a high concentration of an unlabeled ligand).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
96-well microplates.
Filtration apparatus with glass fiber filters.
Scintillation counter and scintillation fluid.
Procedure:
Membrane Preparation: Prepare a suspension of cell membranes or tissue homogenates in assay buffer to a predetermined optimal protein concentration.[12]
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Membranes + Radioligand + Assay Buffer.
Test Compound: Membranes + Radioligand + Serial dilutions of the N-methyl or N-ethyl derivative.
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach binding equilibrium.[12]
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Signaling Pathways and Mechanistic Considerations
The binding of N-alkyl piperidine derivatives to their target receptors, often G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The nature of the N-substituent can influence not only the affinity of binding but also the functional consequence of that binding (i.e., agonism, antagonism, or inverse agonism).
GPCR Signaling Cascade
Caption: A generalized GPCR signaling pathway initiated by ligand binding.
A common method to assess the functional activity of GPCR ligands is to measure the modulation of second messengers, such as cyclic adenosine monophosphate (cAMP). For GPCRs coupled to Gs, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, for GPCRs coupled to Gi, agonist binding inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[14] Functional assays that quantify cAMP levels, such as HTRF or luciferase-based reporter assays, can determine the potency (EC50) and efficacy of N-methyl and N-ethyl derivatives as agonists or antagonists.[15][16]
Conclusion: A Small Change, A Big Impact
The choice between an N-methyl and an N-ethyl substituent on a piperidine ring is a nuanced decision in drug design that can have profound consequences for a compound's biological activity. This guide has demonstrated that while there are no universal rules, a careful analysis of structure-activity relationships across different target classes can provide valuable insights.
For some targets, like the σ1 receptor, the smaller N-methyl group appears to be optimal for high-affinity binding. In other cases, such as with certain muscarinic receptor ligands, the transition from a methyl to an ethyl group can shift the functional profile from full to partial agonism. Furthermore, the N-alkyl substituent plays a critical role in determining the metabolic fate of a molecule.
Ultimately, the optimal choice of N-alkylation must be determined empirically for each new chemical series and biological target. By employing the systematic experimental approach outlined in this guide, researchers can effectively dissect the contribution of this fundamental structural feature and make informed decisions in the pursuit of novel and improved therapeutics.
References
Benchchem. A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery. Benchchem.
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
Sittampalam, G. S., et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
Cisbio. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio.
Hulme, E. C., and Birdsall, N. J. Radioligand binding methods: practical guide and tips. Methods in Molecular Biology.
Abate, C., et al. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. European Journal of Medicinal Chemistry.
Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies.
de Oliveira, R. B., et al. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega.
Creative Bioarray. Radioligand Binding Assay.
Mercer, S. L., et al. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. European Journal of Medicinal Chemistry.
Satała, G., et al. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
Satała, G., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antidepressant-like and Procognitive Activities. ACS Chemical Neuroscience.
Eshleman, A. J., et al. Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors. bioRxiv.
Pasternak, G. W., et al. N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Agonists. ACS Medicinal Chemistry Letters.
Vuckovic, S., et al. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One.
Jarończyk, M., et al.
Birdsall, N. J. M., and Lazareno, S. Muscarinic Receptor Agonists and Antagonists. Molecules.
Mokhtary, M., and Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
Birdsall, N. J. M., and Lazareno, S. Muscarinic Receptor Agonists and Antagonists. SciSpace.
Negatu, N. A., et al. Structure–activity relationship of piperidine derivatives with....
Conn, P. J., et al. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. ACS Chemical Neuroscience.
A Crystallographic Compass: Navigating the Structural Landscape of Substituted Piperidine Carboxamides
A Senior Application Scientist's Guide to the Solid-State Architecture of Bio-relevant Scaffolds For the discerning researcher in drug development and medicinal chemistry, the precise three-dimensional arrangement of ato...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Solid-State Architecture of Bio-relevant Scaffolds
For the discerning researcher in drug development and medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic curiosity; it is the blueprint for its biological activity. X-ray crystallography remains the gold standard for elucidating this architecture, providing incontrovertible evidence of molecular conformation, stereochemistry, and intermolecular interactions that govern a compound's behavior in a biological system.
This guide provides an in-depth analysis of the crystallographic features of N-substituted piperidine-4-carboxamides and their analogues. While a crystallographic structure for N-ethyl-N-methylpiperidine-4-carboxamide is not publicly available, we will pivot to a detailed examination of a structurally related and crystallographically characterized compound: Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II) . This complex provides a rich dataset to explore the nuances of crystal packing, hydrogen bonding, and the influence of coordination chemistry on a bioactive scaffold. We will compare this complex with other relevant structures to highlight key structural motifs and variations.
The Power of a Picture: Why Crystal Structures Matter
In the realm of drug discovery, a molecule's journey from a promising lead to a clinical candidate is fraught with challenges. A deep understanding of its structure-activity relationship (SAR) is paramount. While computational modeling provides valuable predictive insights, an experimentally determined crystal structure offers an unparalleled level of detail. It can reveal:
Conformational Preferences: How the molecule folds in the solid state, which can inform its binding pose to a biological target.
Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and other interactions that dictate how molecules pack together. This is crucial for understanding solubility, crystal polymorphism, and formulation.
Absolute Stereochemistry: Unambiguously determines the spatial arrangement of chiral centers.
Solvent and Ion Interactions: Reveals how the molecule interacts with its environment, which can impact its stability and bioavailability.
Case Study: Unveiling the Crystal Structure of a Piperazine Carboxamide Cobalt Complex
A recent study has provided the detailed crystal structure of Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II)[1][2]. This compound, a vibrant blue crystal, serves as an excellent model for understanding the solid-state behavior of piperazine carboxamides, which are close structural relatives of piperidine carboxamides.
The asymmetric unit of the crystal contains two protonated diethylcarbamazine cations and one tetrakis(isothiocyanato)cobalt(II) dianion[1]. The protonation occurs on the methyl-piperazine nitrogen atoms, a key detail confirmed by the electron density map[1].
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for this complex, providing a snapshot of its solid-state architecture.
Parameter
Value
Chemical Formula
(C₁₀H₂₂N₃O)₂[Co(NCS)₄]
Formula Weight
691.86 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
17.915(2)
b (Å)
9.8192(13)
c (Å)
19.954(3)
α (°)
90
β (°)
91.150(2)
γ (°)
90
Volume (ų)
3509.4(8)
Z
4
Temperature (K)
120
Radiation
Mo Kα (λ = 0.71073 Å)
R-factor (R_int)
0.052
Final R indices [I>2σ(I)]
R₁ = 0.039, wR₂ = 0.087
Table 1: Crystallographic data for Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II).[1]
Structural Insights and Comparison
The piperazine rings in the diethylcarbamazine cations adopt a classic chair conformation. The geometry around the cobalt(II) center is nearly ideal tetrahedral, coordinated by the nitrogen atoms of the four isothiocyanate ligands[1].
A search of the Cambridge Structural Database (CSD) reveals that the core structure of N,N-diethyl-4-methyl-4-piperazine-1-carboxamide has been reported in a few other instances, primarily as citrate salts[1][2]. A comparison of the diethylcarbamazine molecule in the cobalt complex with these citrate salts shows that the overall molecular geometry is very similar, with the main differences arising from the different counter-ions and the resulting hydrogen bonding networks[1]. This highlights a crucial principle in solid-state chemistry: the molecular conformation of a flexible molecule can be influenced by its crystalline environment.
The Experimental Blueprint: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
To appreciate the data, one must understand its origin. The journey from a powdered compound to a refined crystal structure is a meticulous process requiring both skill and a foundational understanding of the principles of crystallography.
Part 1: Growing the Perfect Crystal
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal is the cornerstone of a successful structure determination. For small organic molecules like piperidine carboxamides, several techniques can be employed:
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals.
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out of the vial while the vapor of the anti-solvent diffuses in, gradually decreasing the solubility of the compound and promoting crystallization.
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
The choice of solvent is critical and often requires empirical screening. The ideal solvent system will produce clear, well-formed crystals with dimensions of approximately 0.1-0.3 mm.
Caption: Workflow for growing single crystals of small organic molecules.
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a finely focused beam of X-rays.
The core of the experiment involves rotating the crystal and collecting the diffraction pattern on a detector. Modern diffractometers automate this process, collecting a series of images at different crystal orientations.
The raw diffraction images are then processed through a series of computational steps:
Indexing: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal lattice type.
Integration: The intensity of each diffraction spot is measured.
Scaling and Merging: Data from multiple images are scaled and symmetry-related reflections are averaged to produce a final, unique dataset.
Caption: The workflow from a single crystal to a processed reflection file.
Part 3: Structure Solution and Refinement
The processed data file contains a list of reflections and their intensities, but the crucial phase information is lost during the experiment. This is known as the "phase problem" in crystallography. For small molecules, this is typically solved using direct methods, which are computational algorithms that can estimate the initial phases from the intensity data.
This initial solution provides a rough electron density map, into which a molecular model can be built. This model is then refined against the experimental data in an iterative process:
Least-Squares Refinement: The atomic coordinates, displacement parameters (which model thermal motion), and other parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model.
Difference Fourier Maps: A map of the difference between the observed and calculated electron density is calculated. Positive peaks in this map indicate missing atoms (like hydrogen atoms), while negative peaks suggest atoms that are misplaced or incorrectly assigned.
Model Building: The model is manually adjusted based on the information from the difference maps.
This cycle is repeated until the model converges and provides the best possible fit to the data, as judged by various statistical indicators, most notably the R-factor. The final result is a detailed three-dimensional model of the molecule as it exists in the crystal lattice.
Conclusion: From Data to Discovery
While the crystal structure of N-ethyl-N-methylpiperidine-4-carboxamide remains elusive, the detailed analysis of its close analogue, Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), provides a valuable window into the structural chemistry of this important class of compounds. The crystallographic data, obtained through a rigorous experimental and computational workflow, reveals the intricate interplay of molecular conformation, hydrogen bonding, and coordination chemistry that dictates the solid-state architecture. For researchers in drug discovery, such detailed structural insights are not just an endpoint but a critical starting point for designing next-generation therapeutics with improved efficacy and properties.
References
Oliver, A. G., & Knauber, T. (2023). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 163-166. [Link]
ResearchGate. (2023). (PDF) Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. [Link]cobaltII_a_model_compound_for_the_blue_color_developed_in_the_Scott_test)
Executive Summary & Chemical Identity Objective: To provide a scientifically rigorous, self-validating protocol for the safe disposal of N-ethyl-N-methylpiperidine-4-carboxamide. This guide prioritizes operator safety, e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Objective: To provide a scientifically rigorous, self-validating protocol for the safe disposal of N-ethyl-N-methylpiperidine-4-carboxamide. This guide prioritizes operator safety, environmental compliance, and chemical stability.
Chemical Context:
This compound belongs to the class of piperidine carboxamides . It features a basic secondary amine (piperidine ring) and a neutral tertiary amide functionality. This structural duality dictates its waste classification: it is an organic base and a potential irritant .
This protocol applies to pure substance or reaction mixtures in a research setting.
Preparation:
Don PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.
Work inside a certified chemical fume hood.
Solubilization (The Dilution Principle):
Never dispose of the neat solid/viscous liquid directly into a drum; it can form "hot spots."
Dissolve the compound in a combustible solvent (e.g., Ethanol, Methanol, or Acetone) to a concentration of <10%.
Rationale: This facilitates complete combustion during the incineration process and prevents localized reactions in the waste container.
Neutralization (Optional but Recommended for High Concentrations):
If the waste solution is highly basic (pH > 10), adjust pH to 7–9 using dilute acetic acid or citric acid before combining with the main organic waste stream.
Note: Check your facility's specific waste acceptance criteria. Many incinerators accept basic organic waste without prior neutralization.
Containerization:
Transfer the solution to a High-Density Polyethylene (HDPE) or glass waste container labeled "Non-Halogenated Organic Waste."
Crucial Labeling: List "N-ethyl-N-methylpiperidine-4-carboxamide" explicitly as a constituent.
Phase B: Large-Scale/Process Disposal (> 1 kg)
For process scale, on-site treatment is discouraged. Use a licensed hazardous waste contractor.
Waste Profiling:
Generate a specific waste profile (WP) for the contractor.
RCRA Classification (USA): Likely D001 (Ignitable) if in solvent. If neat, it may not carry a specific listed code but must be treated as toxic/irritant.
Packaging:
Use UN-rated steel or poly drums (e.g., UN 1A1 or 1H1).
Ensure the drum is grounded during transfer to prevent static discharge.
Emergency Spill Response (Immediate Action)
If a spill occurs, immediate containment is required to prevent environmental release.[1]
Spill Decision Logic
Figure 1: Decision logic for chemical spill response.
Cleanup Steps:
Isolate: Mark the area.
Absorb: Use vermiculite, dry sand, or a commercial organic spill pad. Do not use combustible materials like sawdust if the substance is mixed with oxidizers.
Decontaminate: Wipe the surface with a dilute (5%) acetic acid solution to neutralize the basic piperidine residue, followed by a water rinse.
Disposal: Place all contaminated absorbents into a sealed hazardous waste bag/pail.
Quantitative Data Summary
Parameter
Value / Limit
Note
Flash Point
> 110°C (Estimated)
Combustible, not highly flammable unless in solvent.
pH (10% aq. soln)
10.5 – 11.5
Alkaline; requires segregation from acids.
Water Solubility
Moderate to High
Potential for aquatic toxicity; do not pour down drain.
Rec. Incineration Temp
> 850°C
Required for complete destruction of amide bonds.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760460, N-methylpiperidine-4-carboxamide. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]